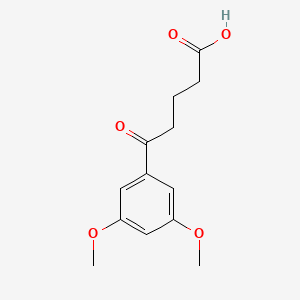

5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid

Description

Contextualization within 5-Aryl-5-oxopentanoic Acid Derivatives

5-Aryl-5-oxopentanoic acids, also known as γ-keto-γ-arylvaleric acids, are a class of compounds characterized by a pentanoic acid backbone with a ketone at the fifth position that is attached to an aromatic ring. This structural framework makes them versatile intermediates in organic synthesis. The presence of two distinct functional groups—a carboxylic acid and a ketone—allows for a wide range of chemical transformations.

The carboxylic acid moiety can be converted into esters, amides, or acid chlorides, while the ketone group can undergo reactions such as reduction to an alcohol, reductive amination to form an amine, or various condensation reactions. This dual reactivity makes them valuable building blocks for the synthesis of more complex molecules, including various heterocyclic compounds that are scaffolds in many biologically active agents. mdpi.com For example, these keto acids can be precursors to chiral lactams, which are important structural motifs in pharmaceuticals. researchgate.net

Significance of the 3,5-Dimethoxyphenyl Moiety in Organic Synthesis and Medicinal Chemistry

The 3,5-dimethoxyphenyl group is a significant structural unit found in a variety of natural products and synthetic molecules with important biological activities. The two methoxy (B1213986) groups are electron-donating, which activates the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions. researchgate.net

In medicinal chemistry, the 3,5-dimethoxy substitution pattern is often explored to enhance the pharmacological profile of a molecule. This moiety is a key component in numerous compounds investigated for their potential therapeutic effects. For instance, the trimethoxyphenyl (TMP) fragment, which is structurally related, is a crucial pharmacophoric element in compounds that bind to tubulin, thereby inhibiting cell division and exhibiting anticancer properties. nih.govnih.gov Molecules containing dimethoxyphenyl (DMP) and trimethoxyphenyl (TMP) rings have shown cytotoxic potency against various cancer cell lines. nih.gov The substitution pattern of methoxy groups on the phenyl ring plays a critical role in the biological activity of diarylpentanoids, affecting their antioxidant and anti-inflammatory properties. mdpi.com

Overview of Research Trajectories for Related Keto Acids

Keto acids, particularly α-keto acids and γ-keto acids, are recognized as valuable multifunctional molecules in organic chemistry and biochemistry. scilit.commdpi.com They serve as key intermediates in metabolic processes and as versatile platform molecules for the synthesis of pharmaceuticals and functional materials. mdpi.com

Research in this area focuses on several key trajectories:

Novel Synthetic Methods: While traditional methods like Friedel-Crafts acylation are well-established, there is ongoing research into developing more efficient and environmentally friendly synthetic routes. rsc.orgchemistryjournals.net This includes the use of novel catalysts to improve yields and regioselectivity, and the development of biocatalytic pathways using enzymes or engineered microorganisms. mdpi.com

Biomass Conversion: There is a growing interest in producing keto acids from renewable biomass sources. For example, levulinic acid, a γ-keto acid, is a key platform molecule derived from biomass that serves as a starting material for high-value chiral compounds. researchgate.net

Applications in Medicinal Chemistry: Keto acids and their derivatives are continuously explored for their biological activities. They are used as precursors for synthesizing complex molecules with potential applications as anticancer, antimicrobial, or anti-inflammatory agents. mdpi.comnih.govresearchgate.net The inherent reactivity of the keto and carboxylic acid groups allows for the generation of diverse molecular libraries for drug discovery. For instance, γ-keto esters can be converted into optically active γ- and δ-lactams through enzymatic processes, highlighting a green chemistry approach to producing valuable chiral building blocks. researchgate.net

Properties

IUPAC Name |

5-(3,5-dimethoxyphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-17-10-6-9(7-11(8-10)18-2)12(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWBYOZFGUNDBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)CCCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645475 | |

| Record name | 5-(3,5-Dimethoxyphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-55-7 | |

| Record name | 5-(3,5-Dimethoxyphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 3,5 Dimethoxyphenyl 5 Oxovaleric Acid

Established Synthetic Pathways

The primary and most well-documented method for synthesizing 5-(3,5-dimethoxyphenyl)-5-oxovaleric acid is through Friedel-Crafts acylation. This classic reaction involves the acylation of an aromatic ring, in this case, 1,3-dimethoxybenzene (B93181), with an acylating agent in the presence of a Lewis acid catalyst.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic moieties. rsc.orgnih.gov It proceeds via an electrophilic aromatic substitution mechanism. nih.gov

The synthesis of this compound typically employs 1,3-dimethoxybenzene as the substituted benzene (B151609) precursor and glutaric anhydride (B1165640) as the acylating agent. rsc.orgnih.gov The reaction involves the electrophilic attack of the acylium ion, generated from glutaric anhydride, on the electron-rich 1,3-dimethoxybenzene ring.

Precursor Table

| Precursor | Role |

|---|---|

| 1,3-Dimethoxybenzene | Aromatic Substrate |

Lewis acids are crucial for the Friedel-Crafts acylation to proceed. masterorganicchemistry.com They function by activating the acylating agent, glutaric anhydride, to form a highly reactive acylium ion electrophile. Aluminum chloride (AlCl₃) is a commonly used Lewis acid for this purpose. masterorganicchemistry.comfiveable.me However, other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be effective. nih.gov The choice of catalyst can influence the reaction conditions and yield.

Common Lewis Acid Catalysts

| Lewis Acid |

|---|

| Aluminum chloride (AlCl₃) |

| Ferric chloride (FeCl₃) |

| Boron trifluoride (BF₃) |

| Titanium tetrachloride (TiCl₄) |

Following the acylation reaction, the resulting crude product, which is an aryl ketone, needs to be isolated and purified. Standard work-up procedures often involve quenching the reaction with an aqueous acid solution to decompose the aluminum chloride complex. The product can then be extracted into an organic solvent.

Purification of the solid carboxylic acid can be achieved through several methods. Recrystallization from appropriate solvents is a common technique to obtain a pure product. lookchem.com Another method involves dissolving the crude acid in an aqueous alkali solution, followed by extraction with an organic solvent to remove neutral impurities. The aqueous layer is then acidified to precipitate the purified carboxylic acid, which can be collected by filtration. lookchem.com

Purification Methods

| Technique | Description |

|---|---|

| Recrystallization | Dissolving the solid in a hot solvent and allowing it to cool, leading to the formation of pure crystals. lookchem.com |

| Acid-Base Extraction | Separating the acidic product from neutral impurities by exploiting its solubility in aqueous base. lookchem.com |

Advanced Synthetic Strategies and Analogous Reactions

Stereoselective Synthesis of Chiral Analogues

The creation of chiral analogues of this compound, where the carbon atom adjacent to the keto group or elsewhere in the valeric acid chain is a stereocenter, requires precise control over the reaction's spatial outcome. Stereoselective synthesis is crucial for producing single enantiomers, which is often necessary for biological applications.

Asymmetric catalysis is a powerful tool for establishing chirality. rsc.org This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For keto acids, several catalytic systems are relevant. rsc.org

Metal-Based Catalysis : Chiral metal complexes, often featuring ligands derived from BINOL, cinchona alkaloids, or chiral diamines, can catalyze a range of asymmetric reactions. These include hydrogenations, transfer hydrogenations, and aldol (B89426) reactions, which can be adapted to produce chiral hydroxy acids that are precursors to chiral keto acids. acs.org For instance, the asymmetric transfer hydrogenation of α-keto ketimines using Brønsted acid catalysis can produce chiral α-amino ketones with high enantioselectivity (up to 98% ee). acs.org

Organocatalysis : Metal-free small organic molecules can also act as chiral catalysts. rsc.org Proline and its derivatives, for example, are effective in catalyzing asymmetric aldol and Mannich reactions. The reaction of β-keto acids with various electrophiles can be catalyzed by cinchona alkaloids to produce chiral tertiary alcohols with moderate to high yields and enantiomeric excess. rsc.org

| Catalytic System | Reaction Type | Key Features | Potential Application |

|---|---|---|---|

| Chiral Metal Complexes (e.g., Ni-triflate) | Decarboxylative Mannich Reaction | High yields and diastereoselectivities at room temperature. rsc.org | Synthesis of chiral β-amino ketones from β-keto acids. rsc.org |

| Brønsted Acids | Transfer Hydrogenation | High yields and excellent enantioselectivities for α-keto ketimines. acs.org | Preparation of chiral α-amino ketones. acs.org |

| Cinchona Alkaloids | Decarboxylative Aldol Reaction | Organocatalyzed, metal-free conditions. rsc.org | Formation of chiral trifluoromethyl-substituted tertiary alcohols. rsc.org |

Biocatalysis leverages enzymes, nature's catalysts, to perform chemical transformations with high selectivity and under mild conditions. researchgate.net For the synthesis of chiral keto acids and their derivatives, several classes of enzymes are particularly useful.

P450 Monooxygenases : These enzymes can perform regioselective α-hydroxylation of fatty acids. When combined with an α-hydroxyacid oxidase, they can form an efficient cascade for converting fatty acids into α-ketoacids. nih.gov This system recycles the H2O2 oxidant, enhancing catalyst lifetime and product yield. nih.gov

Methyltransferases : Engineered S-adenosyl-L-methionine (SAM)-dependent methyltransferases can be used for the asymmetric α-alkylation of α-keto acids. nih.gov This dual biocatalytic platform allows for efficient and highly enantioselective methylation, ethylation, and allylation of various keto acid substrates. nih.gov

2-Ketoacid Decarboxylases and Aldehyde Dehydrogenases : Metabolic engineering in microorganisms like E. coli can create synthetic pathways to produce various ketoacids from simple carbon sources like glucose. researchgate.netnih.gov By screening for specific decarboxylases and dehydrogenases, the carbon flux can be directed towards desired ketoacid products. researchgate.net

| Enzyme/System | Transformation | Advantages | Reference |

|---|---|---|---|

| P450 Monooxygenase / α-Hydroxyacid Oxidase | Fatty Acid to α-Ketoacid | Atom-efficient, internal H2O2 recycling, mild conditions. | nih.gov |

| Engineered Methyltransferases (SgvMVAV) | Asymmetric α-Alkylation of α-Keto Acids | High turnover numbers and excellent enantioselectivities. | nih.gov |

| Metabolically Engineered E. coli | Biosynthesis of Carboxylic/Ketoacids | Utilizes renewable feedstocks (glucose). | researchgate.netnih.gov |

Reductive Amination for Nitrogen-Containing Derivatives

Reductive amination is a cornerstone method for converting a ketone or aldehyde into an amine. For this compound, this reaction transforms the carbonyl group into a nitrogen-containing functional group, opening pathways to a wide array of derivatives such as amino acids and N-alkylamides.

The process typically involves two steps: the initial reaction of the ketone with an amine to form an imine intermediate, followed by the reduction of the imine to the corresponding amine. These steps can be performed sequentially or in a single pot. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is a particularly mild and selective reducing agent for this purpose, compatible with various functional groups, including carboxylic acids and acetals. nih.gov

A study on the closely related 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid linker demonstrated the effectiveness of reductive amination on a solid support. 5z.comnih.govresearchgate.net The procedure was successful with a broad range of primary amines, including those that are poor nucleophiles like aniline (B41778) and nitroaniline, highlighting the robustness of the methodology. 5z.comnih.gov

| Reducing Agent | Solvent | Key Features | Reference |

|---|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild, selective, broad substrate scope, tolerant of acid-sensitive groups. | nih.gov |

| Sodium Cyanoborohydride (NaBH3CN) | Methanol (MeOH), THF | Effective, but NaBH(OAc)3 often gives higher yields and fewer side products. | nih.gov |

Esterification and Hydrolysis Processes

The carboxylic acid group of this compound is another key site for chemical modification. Esterification converts the acid into an ester, which can alter the compound's solubility, reactivity, and biological properties. Hydrolysis is the reverse reaction, converting an ester back into the carboxylic acid.

Esterification : This can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). Other methods, such as the Mitsunobu reaction, allow for esterification under milder, neutral conditions, which is beneficial for sensitive substrates. medcraveonline.com Enzymatic esterification using lipases is another approach that offers high selectivity and operates under environmentally benign conditions. medcraveonline.com

Hydrolysis : The cleavage of an ester to regenerate the carboxylic acid is typically accomplished by acid- or base-catalyzed hydrolysis. Base-catalyzed hydrolysis (saponification) using reagents like sodium hydroxide (B78521) or potassium hydroxide is common and generally irreversible, as the resulting carboxylate salt is unreactive towards the alcohol.

These processes are fundamental for protecting the carboxylic acid group during other synthetic steps or for creating prodrugs where the ester is cleaved in vivo to release the active carboxylic acid.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound and its derivatives is essential for developing sustainable and environmentally responsible chemical processes. uniroma1.it The 12 principles of green chemistry provide a framework for minimizing the environmental impact of chemical manufacturing. researchgate.netfirp-ula.org

Catalysis (Principle 9) : The use of catalytic reagents is superior to stoichiometric ones. firp-ula.org Asymmetric catalysis and biocatalysis (discussed in 2.2.1) are prime examples, where small amounts of a catalyst can generate large quantities of product, reducing waste. rsc.orgnih.gov

Safer Solvents and Auxiliaries (Principle 5) : Chemical synthesis often relies heavily on solvents, which account for a significant portion of the mass and environmental impact of a process. skpharmteco.com The goal is to replace hazardous solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran, or to design solvent-free reaction conditions. skpharmteco.comunibo.it

Atom Economy (Principle 2) : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like additions and cycloadditions are highly atom-economical, whereas eliminations and substitutions that generate stoichiometric byproducts are less so.

Use of Renewable Feedstocks (Principle 7) : Sourcing starting materials from renewable resources, such as biomass, rather than depleting fossil fuels is a key aspect of sustainability. nih.gov Biocatalytic approaches that use glucose or fatty acids as starting materials exemplify this principle. nih.govnih.gov

Design for Energy Efficiency (Principle 6) : Conducting reactions at ambient temperature and pressure reduces energy consumption. Biocatalytic reactions, which typically occur under mild physiological conditions, are highly energy-efficient. researchgate.net

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more sustainable.

Advanced Spectroscopic and Analytical Characterization of 5 3,5 Dimethoxyphenyl 5 Oxovaleric Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Distortionless Enhancement by Polarization Transfer (DEPT) Experiments

Without access to primary research data from laboratory analysis of 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Isotopic Labeling Applications in NMR Studies

Isotopic labeling is a powerful technique in Nuclear Magnetic Resonance (NMR) spectroscopy used to simplify complex spectra, elucidate metabolic pathways, and probe molecular dynamics. researchgate.net For a molecule such as this compound, specific enrichment with NMR-active isotopes like Carbon-13 (¹³C), Deuterium (B1214612) (²H), or Nitrogen-15 (¹⁵N) can provide invaluable structural and mechanistic information. researchgate.net

The standard approach involves uniform labeling, where the organism expressing a protein or the chemical synthesis process incorporates isotopes at all possible positions. researchgate.net However, for detailed studies, selective or specific isotopic labeling is often preferred to reduce spectral overlap and signal broadening, especially as molecular size increases. researchgate.netnih.gov

Applications for this compound could include:

¹³C Labeling: Introducing a ¹³C label at the carbonyl carbon (C5) or specific carbons on the aromatic ring would allow for precise tracking of these positions in reaction mechanism studies. This enables the unambiguous assignment of signals in complex spectra and facilitates the study of carbon-carbon bond formations or cleavages.

²H (Deuterium) Labeling: Replacing protons with deuterium at specific sites simplifies ¹H NMR spectra by removing corresponding signals and reducing proton-proton coupling. nih.gov This is particularly useful for simplifying the complex aromatic region of the spectrum or for studying kinetic isotope effects. Uniform deuteration is a key strategy for NMR studies of larger proteins, as it significantly reduces dipolar broadening. eurisotop.com

Precursor-Based Labeling: In biological systems or biosynthetic pathways, isotopically labeled precursors can be introduced to trace the metabolic fate of atoms. For instance, using a labeled precursor for the dimethoxyphenyl moiety could confirm its incorporation into the final product. This method is cost-effective and allows for specific labeling patterns. unl.pt

By employing these labeling strategies, researchers can overcome the limitations of analyzing complex molecules, gaining deeper insights into their structure, function, and interactions. eurisotop.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Properties and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The key chromophores in this compound are the substituted benzene (B151609) ring and the carbonyl group (C=O), which form a conjugated system.

The absorption spectrum is characterized by specific electronic transitions:

π → π* Transitions: These high-energy transitions occur within the aromatic ring and the carbonyl group. The conjugated system involving the benzene ring and the keto group leads to strong absorption bands, typically in the shorter wavelength UV region.

n → π* Transitions: This lower-energy transition involves the non-bonding (n) electrons of the oxygen atom in the carbonyl group being excited to an anti-bonding π* orbital. This transition results in a weaker absorption band at a longer wavelength compared to the π → π* transitions. physchemres.org

The presence of two methoxy (B1213986) (-OCH₃) groups on the phenyl ring acts as auxochromes. These electron-donating groups can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to an unsubstituted benzoyl group. researchgate.net

| Chromophore System | Expected Transition | Approximate λmax (nm) |

| 3,5-Dimethoxybenzoyl | π → π | ~250 - 290 |

| Ketone Carbonyl | n → π | ~300 - 330 |

Note: The exact λmax values are dependent on the solvent used.

Impact of Concentration and Environmental Conditions on Absorption Maxima

The position (λmax) and intensity (absorbance) of the absorption bands in the UV-Vis spectrum of this compound are sensitive to its chemical environment.

Impact of Concentration: According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte, provided other factors are constant. nih.gov This relationship holds true within a specific concentration range; at very high concentrations, molecular interactions can cause deviations from linearity. nih.govdergipark.org.tr The position of the absorption maximum (λmax) is generally not affected by concentration in dilute solutions.

Impact of Solvent Polarity: The polarity of the solvent can significantly influence the energy of the electronic orbitals, leading to shifts in the absorption maxima (solvatochromism). researchgate.netbiointerfaceresearch.com

For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift to shorter wavelengths. This is because polar solvents can stabilize the non-bonding ground state electrons through hydrogen bonding, increasing the energy required for excitation.

For π → π* transitions, an increase in solvent polarity often results in a bathochromic (red) shift to longer wavelengths, as the more polar excited state is stabilized to a greater extent than the ground state. physchemres.org

Impact of pH: The carboxylic acid moiety of the molecule can exist in its protonated (-COOH) or deprotonated (-COO⁻) form depending on the pH of the solution. This change can subtly alter the electronic distribution across the molecule, potentially leading to shifts in the λmax. The deprotonated carboxylate group may have a different electronic influence on the chromophore system compared to the protonated form, which could be observed in the UV-Vis spectrum. scispace.com

Mass Spectrometry Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Characterization and Degradation Product Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov It is highly effective for the characterization of this compound and for the identification of its related impurities or degradation products. nih.govx-mol.net

In a typical LC-MS analysis, the sample is first separated on an HPLC column, often a reversed-phase column like a C18. nih.gov The separated components then enter the mass spectrometer, where they are ionized (e.g., by electrospray ionization, ESI) and detected based on their mass-to-charge (m/z) ratio. nih.gov

Product Characterization: LC-MS can confirm the identity of synthesized this compound by providing its accurate molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition, further validating the structure. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to produce a characteristic fragmentation pattern, which serves as a structural fingerprint. researchgate.net

Degradation Product Analysis: Forced degradation studies, where the compound is subjected to stress conditions like acid/base hydrolysis, oxidation, or photolysis, are crucial for understanding its stability. researchgate.netresearchgate.net LC-MS is the primary tool used to separate and identify the resulting degradation products. nih.gov By comparing the mass spectra and retention times of the stressed sample to an unstressed control, even trace-level degradants can be identified and structurally elucidated through their fragmentation patterns. researchgate.net

| Ion | Description | Expected m/z (Positive Mode) |

| [M+H]⁺ | Protonated molecular ion | 253.09 |

| [M+Na]⁺ | Sodium adduct | 275.07 |

| Fragment 1 | Loss of H₂O from valeric acid side chain | 235.08 |

| Fragment 2 | Cleavage yielding the 3,5-dimethoxybenzoyl cation | 165.05 |

Note: The m/z values are theoretical and may vary slightly in experimental conditions.

Chromatographic Methods for Purity and Enantiomeric Excess Assessment

Chromatographic techniques are essential for determining the purity of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for this purpose.

A standard purity assessment would involve:

Column: A reversed-phase column (e.g., C18 or C8) is typically used.

Mobile Phase: A mixture of an aqueous buffer (often with an acid like formic acid or phosphoric acid to control the ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution is often employed to ensure good separation of the main compound from any impurities.

Detection: A UV detector is set to a wavelength where the compound exhibits strong absorbance (one of its λmax values) to ensure high sensitivity.

Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Since this compound is an achiral molecule (it does not have a stereocenter), it exists as a single structure and not as a pair of enantiomers. Therefore, the assessment of enantiomeric excess is not applicable to this compound. Methods for determining enantiomeric excess, such as chiral HPLC, are only relevant for chiral compounds that can exist in right- and left-handed forms. nih.gov

Lack of Specific Analytical Data for this compound Prevents Detailed Reporting

Despite a comprehensive search of scientific literature, specific high-performance liquid chromatography (HPLC) and chiral HPLC analytical data for the compound this compound is not publicly available. As a result, the creation of a detailed article with specific research findings and data tables on its advanced spectroscopic and analytical characterization, as requested, cannot be fulfilled at this time.

Searches for methodologies related to the HPLC purity verification and chiral HPLC for enantiomeric purity evaluation of analogous compounds, such as other γ-keto acids and aromatic compounds, have yielded general procedures. These general methods suggest that the purity of this compound would likely be assessed using reversed-phase HPLC. For the separation of its potential enantiomers, chiral HPLC with polysaccharide-based columns, such as Chiralpak®, and normal-phase eluents like hexane/isopropanol mixtures, would be a common approach.

However, crucial specific experimental details for this compound itself—including chromatograms, retention times, specific mobile phase compositions, and column types—remain unpublished in the accessible scientific domain. Publications detailing the synthesis of this specific molecule, which would be the most probable source for such analytical data, were not found.

Without this specific data, any attempt to generate the requested article would be based on speculation and general methodologies for similar compounds, thereby failing to meet the required standard of a "thorough, informative, and scientifically accurate" report with "detailed research findings."

Computational Chemistry and Theoretical Investigations of 5 3,5 Dimethoxyphenyl 5 Oxovaleric Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its electronic and structural properties. Based on available scientific literature, specific computational studies on 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid are not extensively reported. However, the following subsections describe the standard methodologies that would be employed to investigate this compound.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. DFT calculations can determine the most stable three-dimensional arrangement of atoms in this compound by finding the minimum energy geometry. These studies would typically be performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p).

The output of such a study would be a set of optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. For example, key parameters for this molecule would include the lengths of the C=O and C-O bonds in the keto-acid moiety, the C-C bonds of the phenyl ring and the aliphatic chain, and the bond angles defining the spatial relationship between the dimethoxyphenyl group and the valeric acid chain.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT) Note: The following data is illustrative of typical results from DFT calculations and is not based on published experimental or computational data for this specific molecule.

| Parameter | Value |

|---|---|

| C=O (ketone) Bond Length (Å) | ~1.22 |

| C=O (acid) Bond Length (Å) | ~1.21 |

| O-H (acid) Bond Length (Å) | ~0.97 |

| C-O (methoxy) Bond Length (Å) | ~1.36 |

| Phenyl C-C Bond Length (Å) | ~1.39 - 1.40 |

| C-C-C (aliphatic) Bond Angle (°) | ~112 |

| O-C-H (methoxy) Bond Angle (°) | ~109 |

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. The results are often scaled to correct for anharmonicity and limitations of the theoretical level.

A Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific types of molecular motion, such as stretching, bending, or torsion of particular bonds or functional groups. For this compound, this would allow for the unambiguous assignment of vibrations corresponding to the C=O stretches of the ketone and carboxylic acid, the O-H stretch of the acid, the aromatic C-H stretches, and the various vibrations of the methoxy (B1213986) and aliphatic groups.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more likely to undergo chemical reactions. For this compound, FMO analysis would reveal the distribution of these orbitals, indicating the likely sites for nucleophilic and electrophilic attack. The dimethoxyphenyl ring is expected to be a major contributor to the HOMO, while the carbonyl groups would likely feature prominently in the LUMO.

Table 2: Representative Frontier Molecular Orbital Data Note: This table presents typical parameters derived from FMO analysis and is for illustrative purposes only.

| Parameter | Typical Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 to -5.5 | Energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | -1.5 to -0.5 | Energy of the lowest available electron state; relates to electron affinity. |

| HOMO-LUMO Energy Gap | 4.5 to 5.5 | Indicates chemical reactivity and kinetic stability. |

Natural Population Analysis (NPA) is a part of the NBO method that calculates the distribution of electronic charge on each atom. This provides insight into the molecule's electrostatic properties and can help identify reactive sites. The NPA charges would likely show significant negative charges on the oxygen atoms and positive charges on the carbonyl carbons.

Computational methods can also predict various spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Visible), predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing a theoretical spectrum that can be compared with experimental data for structural verification.

Molecular Modeling and Simulation

While quantum chemical calculations focus on the properties of a single molecule, molecular modeling and simulation techniques can explore the behavior of the molecule in a condensed phase or its interaction with other molecules. Molecular dynamics (MD) simulations, for example, could be used to study the conformational flexibility of the aliphatic chain of this compound in a solvent over time. Docking studies could predict how the molecule might bind to a biological target, such as an enzyme active site, by evaluating different binding poses and calculating their interaction energies. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openmedicinalchemistryjournal.com In drug discovery, this method is crucial for understanding and predicting the interaction between a ligand, such as this compound, and its macromolecular target, typically a protein. The process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function. biointerfaceresearch.com The goal is to identify the most energetically favorable binding pose, which provides insights into the compound's potential biological activity.

The three-dimensional structure of the target protein is a prerequisite and is often obtained from crystallographic databases like the Protein Data Bank (PDB). openmedicinalchemistryjournal.com Computational tools, such as AutoDock, are then employed to perform the docking simulation. biointerfaceresearch.com The process typically involves preparing the protein by adding hydrogen atoms and assigning charges, and defining a "grid box" that encompasses the active site where the ligand is expected to bind. biointerfaceresearch.com

For this compound, a docking study would analyze how its functional groups—the dimethoxyphenyl ring, the ketone, and the carboxylic acid—interact with the amino acid residues in the target's active site. nih.gov Key interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For instance, the carboxylic acid moiety could act as a hydrogen bond donor or acceptor, while the phenyl ring could engage in hydrophobic interactions. The binding energy, typically expressed in kcal/mol, quantifies the strength of the interaction, with lower values indicating a more stable complex. biointerfaceresearch.com

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value/Description |

|---|---|

| Target Protein | Example: Human Cyclooxygenase-2 (COX-2) |

| Software Used | AutoDock Vina |

| Binding Energy | -8.5 kcal/mol |

| Interacting Residues | Arg120, Tyr355, Ser530 |

| Hydrogen Bonds | Carboxylic acid group of the ligand with Ser530; Ketone group with Arg120 |

| Hydrophobic Interactions | Dimethoxyphenyl ring of the ligand with Tyr355 |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are employed to provide a more dynamic and realistic understanding of the ligand-protein complex. biointerfaceresearch.com MD simulations model the physical movements of atoms and molecules over time, offering insights into the stability of the docked complex and the conformational changes that may occur upon binding. biointerfaceresearch.comsemanticscholar.org This computational technique is essential for validating the docking results and assessing the structural stability of the protein-ligand interactions. nih.gov

The simulation begins with the best-docked pose of the this compound-protein complex. This complex is placed in a simulated physiological environment, typically a box of water molecules and ions, to mimic cellular conditions. biointerfaceresearch.com The system's energy is then minimized, and it is gradually heated and equilibrated before the production simulation is run for a specific duration, often in the nanosecond range. biointerfaceresearch.comnih.gov

During the simulation, key metrics are analyzed to assess stability. The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand is calculated to measure their deviation from the initial docked conformation. A stable RMSD value over time suggests that the complex is in equilibrium and the ligand remains securely bound. biointerfaceresearch.com The Root Mean Square Fluctuation (RMSF) is another important parameter that identifies the flexibility of individual amino acid residues, highlighting which parts of the protein are most affected by the ligand's presence. biointerfaceresearch.com These simulations provide a detailed view of the dynamic behavior of the complex, which is crucial for confirming the ligand's potential as a stable inhibitor or modulator of the target protein.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Ligand-Protein Complex

| Parameter | Description |

|---|---|

| Simulation Software | Desmond, GROMACS, AMBER |

| Force Field | OPLS, CHARMM |

| Simulation Time | 100 nanoseconds (ns) |

| System Environment | Solvated in a TIP3P water model with counter-ions (e.g., Na+, Cl-) to neutralize the system. biointerfaceresearch.com |

| Key Metrics Analyzed | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen Bond Analysis. biointerfaceresearch.com |

| Expected Outcome | Stable RMSD for the complex, indicating the ligand does not dissociate from the binding pocket. |

In Silico Lead Optimization Strategies

Scaffold Hopping and Grow Scaffold Techniques for Derivative Design

Scaffold hopping is a key strategy in medicinal chemistry used to discover structurally novel compounds by modifying the central core structure (scaffold) of a known active molecule while retaining its biological activity. nih.gov This approach is particularly valuable for lead optimization, as it can lead to the discovery of new chemical series with improved properties, such as enhanced potency, better metabolic stability, or novel intellectual property. nih.govrsc.org

Starting with this compound as the parent compound, the scaffold can be defined as the oxovaleric acid chain linked to the dimethoxyphenyl ring. Scaffold hopping would involve replacing this core with a structurally different but bioisosteric moiety. researchgate.net For example, the valeric acid chain could be replaced with a heterocyclic ring system that maintains the spatial arrangement of the key interacting groups (the ketone and the carboxylic acid). The goal is to design derivatives that present the same pharmacophore—the essential features responsible for biological activity—but are built on a different chemical framework. rsc.org

The "grow scaffold" technique is a related method where the initial scaffold is not replaced but is expanded upon by adding new fragments or functional groups to explore unoccupied space within the target's binding pocket. This can lead to additional favorable interactions and increased binding affinity. Both techniques rely on computational models to predict how new designs will fit into the active site and to evaluate their potential for improved drug-like properties. dundee.ac.uk

Table 3: Example of Scaffold Hopping Applied to this compound

| Original Scaffold | Technique | Hypothetical New Scaffold | Rationale |

|---|---|---|---|

| This compound | Scaffold Hopping | 2-((3,5-Dimethoxybenzoyl)amino)benzoic acid | Replacement of the aliphatic chain with an aminobenzoic acid core to alter physicochemical properties while maintaining key interaction points. |

Computational Screening Methodologies for New Candidates

Computational screening, also known as virtual screening, is a powerful method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. biointerfaceresearch.com This approach significantly accelerates the drug discovery process by prioritizing a smaller, more manageable number of candidates for experimental testing. mdpi.com

Once a library of new derivatives is designed from this compound using techniques like scaffold hopping, computational screening can be applied. The process typically involves a hierarchical filtering approach. Initially, a rapid, high-throughput docking method is used to screen thousands of compounds against the target protein. biointerfaceresearch.com The top-scoring compounds from this initial screen are then subjected to more rigorous and computationally expensive analyses.

This multi-step process often includes:

Ligand-based filtering: Initial filtering based on physicochemical properties (e.g., molecular weight, lipophilicity) and structural similarity to the parent compound.

High-Throughput Virtual Screening (HTVS): Docking the entire library of derivatives into the target's active site using fast docking algorithms.

Refined Docking: Redocking the top hits from HTVS using more accurate scoring functions to better predict binding affinities.

ADMET Prediction: In silico assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates to filter out compounds with poor pharmacokinetic profiles or potential toxicity. biointerfaceresearch.com

The final output is a small set of high-priority candidates that exhibit strong predicted binding affinity, stable interactions in the active site, and favorable drug-like properties, making them ideal for synthesis and in vitro biological evaluation.

Table 4: Hypothetical Computational Screening Funnel for Derivatives

| Screening Stage | Number of Compounds | Criteria/Method |

|---|---|---|

| Initial Library | 10,000 | Derivatives designed from the parent compound. |

| Property Filtering | 5,000 | Rule of Five compliance, removal of reactive functional groups. |

| High-Throughput Docking | 500 | Fast docking score > -7.0 kcal/mol. |

| Refined Docking & Scoring | 50 | More accurate docking score > -8.0 kcal/mol and visual inspection of binding pose. |

| ADMET Prediction | 10 | Predicted low toxicity and good oral bioavailability. biointerfaceresearch.com |

| Final Hits | 5 | Candidates selected for synthesis and biological testing. |

Chemical Transformations and Derivatization Strategies of 5 3,5 Dimethoxyphenyl 5 Oxovaleric Acid

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be readily converted into a variety of derivatives.

Esterification Reactions

Esterification of a carboxylic acid like 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid would typically involve reaction with an alcohol in the presence of an acid catalyst. Common methods include Fischer-Speier esterification, which uses a strong acid like sulfuric acid or hydrochloric acid with an excess of the alcohol, often with removal of water to drive the equilibrium towards the product. Alternatively, milder conditions can be employed using coupling agents.

Hypothetical Esterification Reactions:

| Alcohol | Catalyst/Reagent | Hypothetical Product |

| Methanol | H₂SO₄ (catalytic) | Methyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate |

| Ethanol | HCl (gas) | Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate |

| tert-Butanol | Dicyclohexylcarbodiimide (B1669883) (DCC), 4-Dimethylaminopyridine (DMAP) | tert-Butyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate |

Amide Bond Formation

The formation of amides from this compound would necessitate the activation of the carboxylic acid, followed by reaction with a primary or secondary amine. This activation is typically achieved using coupling reagents to form a more reactive intermediate.

Common Coupling Reagents for Amide Bond Formation:

Carbodiimides: Such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency.

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).

Uronium/Aminium Salts: Such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Transformations of the Ketone Functional Group

The ketone moiety offers another site for chemical modification, primarily through reduction or conversion to other functional groups.

Reduction Reactions

The ketone in this compound could be selectively reduced to a secondary alcohol. The choice of reducing agent would be critical to avoid the reduction of the carboxylic acid.

Potential Reducing Agents for Selective Ketone Reduction:

| Reagent | Expected Product |

| Sodium borohydride (B1222165) (NaBH₄) | 5-(3,5-Dimethoxyphenyl)-5-hydroxyvaleric acid |

| Lithium borohydride (LiBH₄) | 5-(3,5-Dimethoxyphenyl)-5-hydroxyvaleric acid |

| L-Selectride® or K-Selectride® | 5-(3,5-Dimethoxyphenyl)-5-hydroxyvaleric acid (potentially with high stereoselectivity) |

Complete reduction of both the ketone and the carboxylic acid to the corresponding alkane and primary alcohol, respectively, would require harsher reducing agents like lithium aluminum hydride (LiAlH₄).

Carbonyl Derivatization for Conjugate Formation

The ketone's carbonyl group can react with nucleophiles to form various derivatives, which is a common strategy for forming conjugates. For instance, reaction with a hydrazine (B178648) or a hydroxylamine (B1172632) derivative would yield a hydrazone or an oxime, respectively. These reactions are often pH-dependent.

Aromatic Ring Functionalization

The 3,5-dimethoxyphenyl group is an electron-rich aromatic ring, making it susceptible to electrophilic aromatic substitution reactions. The two methoxy (B1213986) groups are ortho, para-directing. In this specific substitution pattern, the positions ortho to both methoxy groups (positions 2 and 6) and the position para to both (position 4) are activated.

Potential Electrophilic Aromatic Substitution Reactions:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the 2, 4, or 6 positions.

Halogenation: Reaction with bromine in the presence of a Lewis acid or a mild solvent could lead to bromination at the activated positions.

Friedel-Crafts Acylation/Alkylation: These reactions, using an acyl chloride/alkyl halide and a Lewis acid catalyst, would also be directed to the activated positions of the aromatic ring.

It is important to reiterate that the reactions and products described above are based on general chemical principles and have not been specifically reported for this compound in the available scientific literature.

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the two methoxy groups. These electron-donating groups direct incoming electrophiles to the ortho and para positions relative to themselves. Given the substitution pattern, the C2, C4, and C6 positions of the phenyl ring are the most likely sites for substitution. However, steric hindrance from the adjacent methoxy groups and the 5-oxovaleroyl substituent may influence the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to proceed on this substrate. For instance, nitration using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the C2 or C4 position. Similarly, halogenation with a halogen source like bromine in the presence of a Lewis acid catalyst would yield the corresponding bromo-substituted derivative. The precise control of reaction conditions would be crucial to achieve mono-substitution and avoid poly-substituted products.

Table 1: Hypothetical Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents and Conditions | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0 °C | 5-(2-Nitro-3,5-dimethoxyphenyl)-5-oxovaleric acid and/or 5-(4-Nitro-3,5-dimethoxyphenyl)-5-oxovaleric acid |

| Bromination | Br₂, FeBr₃, dark | 5-(2-Bromo-3,5-dimethoxyphenyl)-5-oxovaleric acid and/or 5-(4-Bromo-3,5-dimethoxyphenyl)-5-oxovaleric acid |

Coupling Reactions for Extended Aromatic Systems

To construct more complex molecular architectures, the aromatic ring of this compound or its derivatives can participate in various cross-coupling reactions. Prior to coupling, the aromatic ring would typically need to be functionalized with a suitable group, such as a halide (e.g., bromo or iodo) or a boronic acid/ester. This functionalized intermediate can then be subjected to palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, or Sonogashira reactions to form new carbon-carbon or carbon-heteroatom bonds.

For example, a bromo-substituted derivative of this compound could undergo a Suzuki-Miyaura coupling with an aryl boronic acid to yield a biaryl compound. This strategy allows for the introduction of a wide range of aromatic and heteroaromatic moieties, significantly expanding the structural diversity of the resulting molecules.

Table 2: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst and Conditions | Product |

|---|

Cyclization Reactions and Formation of Heterocyclic Derivatives

The presence of both a ketone and a carboxylic acid functionality in this compound makes it an excellent precursor for the synthesis of various heterocyclic systems. These reactions often involve condensation with binucleophilic reagents, leading to the formation of five- or six-membered rings.

Synthesis of Pyrazole-Containing Scaffolds

One of the most common and effective methods for synthesizing pyrazoles is through the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives. nih.govmdpi.com In the case of this compound, the keto acid itself can be considered a 1,5-dicarbonyl precursor. By reacting it with hydrazine or a substituted hydrazine, a cyclization reaction can be initiated to form a pyrazole (B372694) ring.

The reaction likely proceeds through the initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular condensation with the carboxylic acid moiety to yield a dihydropyrazolone, which can then be aromatized to the corresponding pyrazole. The specific reaction conditions, such as the choice of solvent and the presence of a catalyst, can influence the reaction outcome and yield.

Derivatization to Thiazolidinones

Thiazolidinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The ketone carbonyl group of this compound can serve as an anchor point for the construction of a thiazolidinone ring. A common synthetic route to 4-thiazolidinones involves a three-component reaction between a ketone, an amine, and a mercaptoalkanoic acid.

In this context, this compound could react with an amine and thioglycolic acid. The initial step would be the formation of an imine between the ketone and the amine, which is then attacked by the thiol group of thioglycolic acid. Subsequent intramolecular cyclization through the condensation of the carboxylic acid of the thioglycolic acid and the imine nitrogen would lead to the formation of the thiazolidinone ring. The structural diversity of the resulting thiazolidinones can be readily achieved by varying the amine component in the reaction.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-(2-Nitro-3,5-dimethoxyphenyl)-5-oxovaleric acid |

| 5-(4-Nitro-3,5-dimethoxyphenyl)-5-oxovaleric acid |

| 5-(2-Bromo-3,5-dimethoxyphenyl)-5-oxovaleric acid |

| 5-(4-Bromo-3,5-dimethoxyphenyl)-5-oxovaleric acid |

| 5-(2-Acetyl-3,5-dimethoxyphenyl)-5-oxovaleric acid |

| 5-(4-Acetyl-3,5-dimethoxyphenyl)-5-oxovaleric acid |

| Phenylboronic acid |

| 5-(2-Phenyl-3,5-dimethoxyphenyl)-5-oxovaleric acid |

| Hydrazine |

| Thioglycolic acid |

| Nitric acid |

| Sulfuric acid |

| Bromine |

| Iron(III) bromide |

| Acetyl chloride |

| Aluminum chloride |

| Palladium(0) tetrakis(triphenylphosphine) |

| Sodium carbonate |

| Toluene |

Biological Activity and Mechanistic Investigations in Vitro Studies of 5 3,5 Dimethoxyphenyl 5 Oxovaleric Acid and Analogues

Exploration of Molecular Mechanisms of Action

The molecular mechanisms underlying the biological activities of 5-(3,5-dimethoxyphenyl)-5-oxovaleric acid and its structural analogues are a subject of ongoing research. Investigations have primarily focused on their interactions with key biomolecules and their ability to modulate critical cellular signaling pathways implicated in various pathological conditions, including cancer. The presence of the 3,5-dimethoxyphenyl moiety appears to be a crucial determinant for some of the observed cytotoxic and signaling effects. nih.gov

Interaction with Biomolecules and Enzymatic Pathways

While direct enzymatic inhibition data for this compound is not extensively documented, studies on its analogues provide insights into potential mechanisms. For instance, certain dimethoxyaryl derivatives have been shown to interact with enzymes crucial for cell proliferation and survival. nih.gov One area of investigation for structurally related compounds has been topoisomerase enzymes, which are critical for managing DNA topology during replication and transcription. nih.gov Although some dimethoxyaryl-sesquiterpene derivatives were tested for their ability to inhibit topoisomerase I and II, compounds with a 3,5-dimethoxy substitution did not show significant inhibitory activity against topoisomerase I. nih.gov

Another related compound, 1-(3,5-dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine (B1678402) (RX-5902), has been found to directly bind to and target the Y593 phospho-p68 RNA helicase. This interaction interferes with the β-catenin pathway, a critical signaling cascade involved in gene transcription. nih.gov This finding highlights that compounds containing the 3,5-dimethoxyphenyl group can interact specifically with key cellular proteins to exert their biological effects.

Modulation of Cellular Functions and Signaling Pathways

The 3,5-dimethoxyphenyl structural motif is present in various compounds that have been shown to modulate essential cellular signaling pathways. These pathways, including the JAK/STAT, PI3K/AKT, and NF-κB cascades, are fundamental regulators of cell proliferation, survival, inflammation, and immunity. Dysregulation of these pathways is a hallmark of many diseases.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in the immune system and cell growth. nih.govnih.gov Its aberrant activation is frequently observed in various cancers and inflammatory diseases. worktribe.com The pathway is initiated when a ligand binds to its receptor, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate the transcription of target genes. nih.gov

While direct studies on this compound are limited, various natural and synthetic compounds are known to inhibit the JAK/STAT pathway. nih.gov These inhibitors can act through several mechanisms, such as directly inhibiting JAKs, preventing STAT phosphorylation or dimerization, or blocking the STAT dimer from binding to DNA. nih.gov Given the role of this pathway in disease, compounds that can modulate its activity are of significant therapeutic interest.

Table 1: Overview of JAK/STAT Signaling Pathway Components

| Component | Function | Role in Disease |

|---|---|---|

| Cytokine Receptors | Bind to specific ligands (cytokines, growth factors) to initiate signaling. | Overexpression or mutation can lead to pathway overactivation. |

| JAKs (Janus Kinases) | Tyrosine kinases that phosphorylate receptors and STAT proteins upon activation. | Constitutive activation (e.g., JAK2 V617F mutation) is linked to myeloproliferative neoplasms. |

| STATs (Signal Transducers and Activators of Transcription) | Latent cytoplasmic transcription factors that, upon phosphorylation, dimerize and move to the nucleus to regulate gene expression. | Hyperactivation of STAT3 and STAT5 is common in many cancers, promoting proliferation and survival. |

| SOCS (Suppressors of Cytokine Signaling) | Negative feedback regulators that inhibit JAK activity. | Downregulation can lead to sustained and uncontrolled pathway activation. |

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling node that governs cell survival, growth, proliferation, and metabolism. mdpi.comnih.gov This pathway is commonly hyperactivated in human cancers due to mutations in its components or loss of its negative regulator, PTEN. nih.gov Activation of the pathway begins at the cell membrane, where PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates kinases like AKT, which in turn phosphorylates a multitude of downstream targets to promote cell survival and block apoptosis. nih.govnih.gov

Natural compounds, particularly those with phenolic structures, have been extensively studied for their ability to modulate the PI3K/AKT pathway. nih.gov The mechanisms by which these compounds inhibit the pathway can include direct inhibition of PI3K or AKT kinase activity, or modulation of upstream or downstream components. researchgate.net Given the structural features of this compound, investigating its potential influence on this critical pro-survival pathway is a logical step in elucidating its mechanism of action.

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response, immune function, and cell survival. nih.govnih.gov In unstimulated cells, NF-κB proteins are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Various stimuli, such as inflammatory cytokines or pathogens, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate into the nucleus, where it binds to DNA and activates the transcription of genes involved in inflammation and cell survival. selleckchem.com

Chronic activation of the NF-κB pathway is linked to inflammatory diseases and many types of cancer. mdpi.com A variety of natural and synthetic compounds have been identified as inhibitors of this pathway. nih.gov These inhibitors can act at different levels of the cascade, for example, by preventing IκB degradation or by blocking the nuclear translocation or DNA binding of NF-κB. selleckchem.com The potential for this compound and its analogues to interfere with this pro-inflammatory and pro-survival pathway warrants investigation.

In Vitro Cellular Studies

In vitro studies using cancer cell lines are essential for evaluating the biological activity of new compounds. Research on dimethoxyaryl-sesquiterpene derivatives has shed light on the potential cytotoxic effects of compounds bearing the 3,5-dimethoxy substitution pattern. nih.gov

In a study evaluating a series of newly synthesized sesquiterpene derivatives, compounds were tested for their cytotoxicity against the MCF-7 human breast cancer cell line and the non-tumoral MCF-10A cell line to assess selectivity. Several derivatives, including those with a 3,5-dimethoxyphenyl moiety, exhibited cytotoxic activity. Notably, the rigidity of the molecular structures combined with the 3,5-dimethoxy substitutions was identified as a key factor for both the potency and selectivity of the compounds for the MCF-7 tumor cell line. nih.gov

One specific derivative, (3,5-Dimethoxyphenyl)((1S,8aS)-2,5,5,8a-tetramethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)methanone, demonstrated an IC₅₀ value of 24.1 ± 1.1 µM against MCF-7 cells. nih.gov Further mechanistic studies on the most promising compounds from this series indicated that their mode of action did not involve the generation of reactive oxygen species (ROS) or an increase in mitochondrial membrane permeability, suggesting a different mechanism for inducing cell death. nih.gov

Table 2: Cytotoxic Activity of a 3,5-Dimethoxyphenyl Analogue

| Compound | Cell Line | IC₅₀ (µM) |

|---|

Data sourced from studies on dimethoxyaryl-sesquiterpene derivatives. nih.gov

These findings suggest that the 3,5-dimethoxyphenyl group can be an important pharmacophore in the design of compounds with selective anticancer activity. Further cellular studies are required to determine if this compound itself possesses similar cytotoxic properties and to fully elucidate the downstream cellular consequences of its interaction with the signaling pathways discussed above.

Apoptosis Induction in Cancer Cell Lines (e.g., MCF-7, A-549)

The induction of apoptosis, or programmed cell death, is a key strategy for effective cancer therapeutics. Research into analogues of this compound has revealed significant cytotoxic activity against various cancer cell lines.

One such related compound, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), a phenstatin (B1242451) analogue, has demonstrated potent cytotoxicity in vitro. nih.govresearchgate.net Studies using the MTT assay, a colorimetric assay for assessing cell metabolic activity, showed that PHT inhibits the growth of several human tumor cell lines with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the nanomolar range. nih.govresearchgate.net This indicates a high degree of potency for this related compound. For instance, its activity was observed against leukemia (HL-60), melanoma (MDA-MB-435), colon cancer (HCT-8), and central nervous system cancer (SF-295) cell lines. researchgate.net

While direct studies on this compound are limited in the reviewed literature, the activity of analogues like PHT suggests that this chemical class may warrant further investigation for its pro-apoptotic effects. The process of apoptosis in cancer cells like the breast adenocarcinoma line MCF-7 and the lung carcinoma line A-549 is often mediated through the activation of caspases, a family of protease enzymes. nih.govnih.govresearchgate.net For example, studies on other novel compounds have shown that anti-proliferative effects in A549 cells can be mediated by the activation of caspase-9 and caspase-3. nih.gov

Table 1: In Vitro Cytotoxicity of the Analogue (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT)

Data sourced from studies on a phenstatin analogue. researchgate.net

| Cell Line | Cancer Type | IC₅₀ (nM) |

| HL-60 | Leukemia | 130 |

| MDA-MB-435 | Melanoma | 210 |

| HCT-8 | Colon | 400 |

| SF-295 | CNS | <30 |

Antiangiogenic Mechanism Investigations in Endothelial Cell Lines (e.g., HUVEC)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. brieflands.com Consequently, the inhibition of angiogenesis is a promising strategy in cancer treatment. rjpharmacognosy.ir In vitro assays using Human Umbilical Vein Endothelial Cells (HUVECs) are standard models for studying the antiangiogenic potential of chemical compounds. nih.govnih.gov These cells, when cultured on a suitable matrix, can form tube-like structures, mimicking the formation of blood vessels. rjpharmacognosy.irnih.gov

Investigations into a related compound, 5-Amino-2-(3,4-dimethoxyphenylsulfonamido)-5-oxopentanoic acid (SM-1), have established its role as a potent antiangiogenic agent. cabidigitallibrary.org Studies utilizing HUVEC cell lines have demonstrated the primary antiangiogenic activity of this analogue. cabidigitallibrary.org The inhibition of HUVEC tube formation is a key indicator of a compound's ability to disrupt the angiogenesis process. nih.gov

Inhibition of VEGFR-2 Phosphorylation

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of angiogenesis. brieflands.com Specifically, the VEGF receptor 2 (VEGFR-2) plays a pivotal role. nih.gov The binding of VEGF to VEGFR-2 triggers its autophosphorylation at specific tyrosine residues, such as Tyr 1175, which in turn activates a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. cabidigitallibrary.orgnih.gov

The antiangiogenic activity of the analogue 5-Amino-2-(3,4-dimethoxyphenylsulfonamido)-5-oxopentanoic acid (SM-1) has been directly linked to its ability to inhibit this critical step. cabidigitallibrary.org Western blot analysis confirmed that SM-1 exerts its antiangiogenic effect by inhibiting the phosphorylation of the tyrosine 1175 residue of VEGFR-2. cabidigitallibrary.org By blocking this initial activation step, the compound effectively shuts down the subsequent signaling required for new blood vessel formation. This mechanism makes VEGFR-2 a key therapeutic target for a variety of antiangiogenic drugs. nih.govsemanticscholar.orgselleckchem.com

Studies on Other Cellular Processes Influenced by Related Compounds

Beyond direct apoptosis induction and antiangiogenesis, related compounds have been shown to influence other fundamental cellular processes. The phenstatin analogue (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) is a known tubulin inhibitor. nih.govresearchgate.net Tubulin is the protein subunit of microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle.

By interfering with tubulin polymerization, PHT exhibits antimitotic effects, disrupting cell division. This was demonstrated in studies using sea urchin embryos, a common model for evaluating antimitotic activity. PHT was found to inhibit embryo development at all examined phases, including the first and third cleavage and the blastula stage, further confirming its interference with the process of cell division. nih.govresearchgate.net Importantly, this cytotoxic activity does not appear to involve cell membrane damage, as the compound did not induce hemolysis in mouse erythrocytes. nih.govresearchgate.net

In Vitro Antimicrobial Activity against Pathogens

The search for new antimicrobial agents is a critical area of pharmaceutical research due to the rise of antibiotic resistance. nih.gov Various chemical scaffolds, including those related to this compound, have been evaluated for their potential to combat pathogenic microbes.

A study on a series of 2-(3,5-dimethoxy-4-methylbenzyl)-5-aryl-1,3,4-oxadiazoles, which contain a structurally similar dimethoxybenzyl group, assessed their antimicrobial potential. researchgate.net These compounds were tested against bacteria such as Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative), as well as yeast. The results indicated that some of these oxadiazole derivatives exhibited inhibitory activity against the tested microbes, with certain compounds showing maximum inhibition against bacterial cells. researchgate.net

The antimicrobial activity of plant-derived compounds, many of which are polyphenols with methoxy (B1213986) groups, is well-documented. mdpi.com The number and position of functional groups, such as hydroxyl and methoxy groups on a phenyl ring, can significantly influence the antimicrobial efficacy of a compound. mdpi.com While specific data for this compound was not found in the reviewed literature, the activity of these related oxadiazoles (B1248032) suggests that the dimethoxyphenyl moiety could be a useful component in the design of new antimicrobial agents. researchgate.netmdpi.com

Structure Activity Relationship Sar Studies and Lead Optimization

Impact of Aromatic Substitution Patterns on Activity

The substitution pattern on the aromatic ring is a critical determinant of biological activity. The 3,5-dimethoxy arrangement on the phenyl ring of the parent compound provides a specific electronic and steric profile that influences receptor interaction. Studies on analogous compounds, where the aromatic core is varied, demonstrate the profound impact of these substitutions.

Research into antagonists for the 5-oxo-ETE receptor, which share the 5-oxovalerate moiety, highlights the importance of the aromatic scaffold. nih.gov The initial design of these antagonists often involves mimicking the terminal hydrophobic region of the natural ligand, 5-oxo-ETE. nih.gov The nature, position, and number of substituents on the aromatic ring can drastically alter a compound's affinity and efficacy.

For instance, in a series of indole-based analogues, the addition of a hexyl group to the aromatic ring was found to be crucial for antagonist properties. nih.gov Furthermore, the position of this hydrophobic group significantly affected activity. The subsequent addition of electron-withdrawing groups, such as chlorine, further refined the activity profile. The addition of a chlorine atom at the C-6 position of the indole (B1671886) ring increased the antagonist potency by approximately fourfold compared to the non-chlorinated analogue. nih.gov This suggests that both lipophilicity and the electronic character of the aromatic substituents are key factors in modulating the biological response. nih.gov

< div class="table-interactive-container">

Table 1:nih.govRole of the Pentanoic Acid Backbone in Molecular Interactions

The pentanoic acid backbone serves as a crucial scaffold, correctly positioning the aromatic ring and the terminal carboxylic acid for optimal interaction with a biological target. This five-carbon chain provides a specific length and degree of conformational flexibility that is often essential for activity.

In compounds designed to interact with the 5-oxo-ETE receptor, the 5-oxovalerate portion directly mimics the C1-C5 region of the endogenous ligand. nih.gov The carboxylic acid terminus is a key functional group, capable of forming strong ionic bonds or hydrogen bonds with positively charged or polar residues, such as arginine or lysine, within a receptor's binding pocket.

The lipophilicity and shape of the backbone can also influence how the molecule traverses cellular membranes and orients itself within the binding site. Studies on various diarylpentanoids and related structures confirm that the five-carbon linker is a common motif in biologically active molecules, underscoring its importance as a structural framework. mdpi.comnih.gov

Significance of the Oxo Group for Receptor Binding and Reactivity

The oxo (ketone) group at the 5-position of the valeric acid chain is a pivotal feature for receptor binding and molecular recognition. As a polar, electron-rich functional group, the carbonyl oxygen is an effective hydrogen bond acceptor. This allows it to form a strong, directional hydrogen bond with a corresponding donor group (e.g., the hydroxyl or amide group of an amino acid residue like serine, threonine, or asparagine) in a receptor's active site. nih.gov

This interaction can be critical for anchoring the ligand in the correct orientation for a productive biological response. The importance of this group is underscored by the fact that many antagonists are designed specifically to include it, mimicking the structure of natural ligands like 5-oxo-ETE. nih.gov The presence and position of the oxo group are often what distinguish an active compound from an inactive analogue, highlighting its non-negotiable role in the pharmacophore.

Comparative Analysis of Biological Activity with Analogues

Comparing the biological activity of structurally related analogues provides clear evidence for the SAR principles discussed. By making systematic changes to a lead compound, researchers can map out the functional importance of each molecular component.

A compelling example is found in a series of hexyl-substituted 1-(5-oxovalerate)indoles, which are functional analogues of 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid. The position of the hexyl group on the indole ring had a dramatic effect on the compound's ability to antagonize the 5-oxo-ETE receptor, with IC₅₀ values varying by more than an order of magnitude. Optimal activity was observed when the hexyl group was placed at the C-2 position. nih.gov This demonstrates a strict spatial requirement for the hydrophobic substituent, likely needing to fit into a specific hydrophobic pocket within the receptor.

< div class="table-interactive-container">

Table 2:nih.govOther studies on dimethoxyphenyl analogues have shown that modifications can lead to potent cytotoxic activity against various cancer cell lines. nih.gov For example, 5-Amino-2-(3,4-dimethoxyphenylsulfonamido)-5-oxopentanoic acid was identified as a potent antiangiogenic and anticancer agent. cabidigitallibrary.org These comparative analyses are essential for lead optimization, guiding the design of new compounds with improved potency and selectivity.

Computational Methods in Elucidating SAR (Re-emphasis on Docking and MD)

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are indispensable tools for elucidating SAR at the atomic level. These techniques provide a three-dimensional context for the observed biological data, helping to explain why certain structural modifications enhance activity while others diminish it.

Molecular Docking predicts the preferred binding orientation and conformation of a ligand within a receptor's active site. openmedicinalchemistryjournal.com The process involves sampling a vast number of possible poses and scoring them based on their predicted binding affinity, often expressed in kcal/mol. nih.govresearchgate.net Docking studies can reveal key interactions, such as the specific hydrogen bonds formed by the oxo group or the carboxylic acid, and the hydrophobic interactions of the dimethoxyphenyl ring. nih.gov For a series of analogues, comparing their docking scores and predicted binding modes can help rationalize their relative potencies. mdpi.com